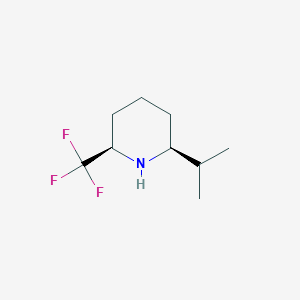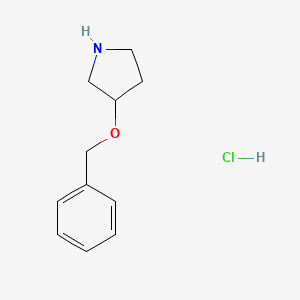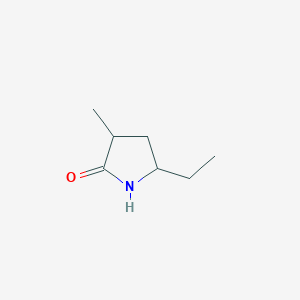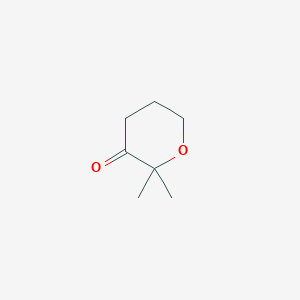
(2S,6R)-2-Propan-2-yl-6-(trifluoromethyl)piperidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2S,6R)-2-Propan-2-yl-6-(trifluoromethyl)piperidine is a piperidine derivative characterized by the presence of a trifluoromethyl group at the 6-position and an isopropyl group at the 2-position. Piperidine derivatives are significant in medicinal chemistry due to their presence in various pharmaceuticals and natural products .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S,6R)-2-Propan-2-yl-6-(trifluoromethyl)piperidine can be achieved through several methods. One common approach involves the enantioselective total synthesis using starting materials such as (2R,6R)-1,6-dihydro-6-hydroxy-2-methyl-N-tosyl-pyridin-3(2H)-one . The reaction conditions typically involve the use of catalysts and reagents that facilitate the formation of the desired stereochemistry.
Industrial Production Methods
Industrial production methods for piperidine derivatives often involve multi-step synthesis processes that are optimized for yield and purity. These methods may include hydrogenation, cyclization, and other reactions that are scalable for large-scale production .
Chemical Reactions Analysis
Types of Reactions
(2S,6R)-2-Propan-2-yl-6-(trifluoromethyl)piperidine undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or alcohols, while substitution reactions can introduce various functional groups .
Scientific Research Applications
(2S,6R)-2-Propan-2-yl-6-(trifluoromethyl)piperidine has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It is studied for its potential biological activity and interactions with biological targets.
Medicine: It is explored for its potential therapeutic effects and as a lead compound for drug development.
Industry: It is used in the production of pharmaceuticals and other chemical products.
Mechanism of Action
The mechanism of action of (2S,6R)-2-Propan-2-yl-6-(trifluoromethyl)piperidine involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s binding affinity and selectivity for these targets, leading to its biological effects .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other piperidine derivatives with different substituents at the 2- and 6-positions, such as (2R,6S)-6-(trifluoromethyl)piperidine-2-carboxylic acid .
Uniqueness
The presence of both the trifluoromethyl and isopropyl groups in (2S,6R)-2-Propan-2-yl-6-(trifluoromethyl)piperidine makes it unique compared to other piperidine derivatives. These groups can influence the compound’s chemical reactivity, biological activity, and pharmacokinetic properties .
Properties
IUPAC Name |
(2S,6R)-2-propan-2-yl-6-(trifluoromethyl)piperidine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16F3N/c1-6(2)7-4-3-5-8(13-7)9(10,11)12/h6-8,13H,3-5H2,1-2H3/t7-,8+/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KGUAMDYNPNYGLQ-JGVFFNPUSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1CCCC(N1)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@@H]1CCC[C@@H](N1)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16F3N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[({[2-Methoxy-5-(morpholine-4-sulfonyl)phenyl]carbamoyl}methyl)sulfanyl]acetic acid](/img/structure/B2587020.png)
![N,N-dimethyl-4-(pyrazolo[1,5-a]pyridine-3-carbonyl)piperazine-1-sulfonamide](/img/structure/B2587022.png)

![3-cyclopropyl-2-mercaptopyrido[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2587027.png)
![Isopropyl 2-(butylthio)-5-(3-fluorophenyl)-7-methyl-4-oxo-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate](/img/structure/B2587030.png)
![(Z)-4-((2,6-dimethylmorpholino)sulfonyl)-N-(3-(2-ethoxyethyl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2587031.png)
![N-(8-hydroxy-2,2-dimethyl-6-(m-tolyloxy)hexahydropyrano[3,2-d][1,3]dioxin-7-yl)acetamide](/img/structure/B2587033.png)

![6-fluoro-N-[4-(6-methyl-2-oxo-1,2-dihydropyridin-1-yl)butyl]pyridine-3-carboxamide](/img/structure/B2587035.png)

![4-((Benzyloxy)methyl)-1-(iodomethyl)-2-oxabicyclo[2.1.1]hexane](/img/structure/B2587039.png)
![N-(benzo[d][1,3]dioxol-5-yl)-4-(6-nitrobenzo[d]thiazol-2-yl)piperazine-1-carboxamide](/img/structure/B2587040.png)
![ethyl 4-methoxy-3-(1H-pyrrol-1-yl)thieno[2,3-b]pyridine-2-carboxylate](/img/structure/B2587042.png)
